CLZX-205

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

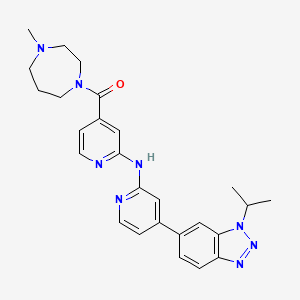

分子式 |

C26H30N8O |

|---|---|

分子量 |

470.6 g/mol |

IUPAC 名称 |

(4-methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)-2-pyridinyl]amino]-4-pyridinyl]methanone |

InChI |

InChI=1S/C26H30N8O/c1-18(2)34-23-15-19(5-6-22(23)30-31-34)20-7-9-27-24(16-20)29-25-17-21(8-10-28-25)26(35)33-12-4-11-32(3)13-14-33/h5-10,15-18H,4,11-14H2,1-3H3,(H,27,28,29) |

InChI 键 |

GYGIXVNDVQQAPJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N1C2=C(C=CC(=C2)C3=CC(=NC=C3)NC4=NC=CC(=C4)C(=O)N5CCCN(CC5)C)N=N1 |

产品来源 |

United States |

Foundational & Exploratory

CLZX-205: A Novel CDK9 Inhibitor for Colorectal Cancer - A Technical Overview

Introduction

CLZX-205 is a novel and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in colorectal cancer models.[1] Developed through the optimization of the CDK9 inhibitor AZD-5438, this compound exhibits high selectivity and efficacy in inducing apoptosis in colorectal cancer cells, positioning it as a promising candidate for further therapeutic development.[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and relevant experimental methodologies for this compound in the context of colorectal cancer research.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting CDK9, a key transcriptional regulator. The core mechanism involves the following steps:

-

Selective CDK9 Inhibition: this compound binds to the ATP-binding pocket of CDK9 with high affinity, preventing the kinase from phosphorylating its substrates.[1]

-

Inhibition of RNA Polymerase II Phosphorylation: A primary substrate of CDK9 is the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, which is a critical step for the transition from transcription initiation to elongation.[1]

-

Downregulation of Anti-Apoptotic Proteins: The inhibition of transcriptional elongation leads to a rapid depletion of proteins with short half-lives, including key anti-apoptotic proteins such as Mcl-1 and XIAP, as well as the oncoprotein c-Myc.[1]

-

Induction of Apoptosis: The decrease in anti-apoptotic proteins shifts the cellular balance towards programmed cell death, leading to the induction of apoptosis in cancer cells.[1]

This mechanism of action is particularly effective in cancer cells that are highly dependent on the continuous transcription of survival genes.

Signaling Pathway

Caption: Mechanism of action of this compound in colorectal cancer cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Notes |

| CDK9 Inhibitory Activity (IC50) | 2.9 nM | - | High potency against the target kinase.[1] |

| Binding Affinity (Kd) to CDK9/cyclin T1 | 26.42 µM | - | 68-fold higher affinity than AZD-5438.[1] |

| Selectivity Index vs. HCT 116 | 92.97 | SW480 | Demonstrates selectivity for high CDK9-expressing cells.[1] |

| Selectivity Index vs. HCT 116 | 173.46 | CCC-HIE-2 | High selectivity against normal colorectal cells.[1] |

Table 2: Pharmacokinetic and In Vivo Data of this compound

| Parameter | Value | Species | Notes |

| Metabolic Stability (t1/2) | 25.2 min | Human Liver Microsomes | Moderate metabolic stability.[1] |

| Bioavailability | ~12.3% | Rat | Moderate oral bioavailability.[1] |

| Tumor Growth Inhibition | Dose-dependent | Mouse (HCT 116 Xenograft) | Oral administration at 25 or 50 mg/kg.[1] |

| Toxicity | No significant weight loss or organ toxicity | Mouse | Well-tolerated at effective doses.[1] |

Experimental Workflow

A typical preclinical evaluation workflow for a novel compound like this compound is outlined below.

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in the evaluation of this compound.

CDK9 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting CDK9 kinase activity.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP and substrate peptide (e.g., a peptide derived from the C-terminal domain of RNAP II)

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on colorectal cancer cell lines and normal cells.

Materials:

-

HCT 116, SW480, and CCC-HIE-2 cell lines

-

Complete growth medium (e.g., McCoy's 5A for HCT 116, Leibovitz's L-15 for SW480)

-

This compound at various concentrations

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

HCT 116 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed HCT 116 cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting

Objective: To detect the levels of apoptosis-related proteins following treatment with this compound.

Materials:

-

HCT 116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-Mcl-1, anti-XIAP, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Treat HCT 116 cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

HCT 116 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

HCT 116 cells

-

Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Matrigel

-

This compound formulation for oral administration

-

Calipers

Procedure:

-

Harvest HCT 116 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control orally, once daily.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.

-

Calculate tumor growth inhibition.

Conclusion

This compound is a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action in colorectal cancer. Its ability to induce apoptosis through the targeted suppression of transcriptional elongation, coupled with its favorable in vivo activity and safety profile in preclinical models, underscores its potential as a novel therapeutic agent for the treatment of colorectal cancer. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

CLZX-205: A Technical Guide to a Novel CDK9 Inhibitor for Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZX-205 is a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Developed through rational design based on the structure of a pan-CDK inhibitor, this compound has demonstrated significant therapeutic potential in preclinical models of colorectal cancer (CRC). This document provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data for this compound, intended to serve as a technical resource for researchers and drug development professionals in the field of oncology.

Chemical Structure and Properties

This compound, also referred to as compound C-7 in some literature, is a complex heterocyclic molecule. Its chemical formula is C₂₆H₃₀N₈O, with a molecular weight of 470.57 g/mol . The structure has been elucidated and is presented below.

Chemical Structure of this compound:

-

Molecular Formula: C₂₆H₃₀N₈O

-

Molecular Weight: 470.57

-

CAS Number: 3033694-01-5[1]

(A 2D chemical structure image would be placed here in a full whitepaper; for this format, the SMILES notation is provided below for chemical software interpretation.)

SMILES: CC(C)N1N=NC2=C1C=C(C=C2)C3=CC=NC(NC4=CC(=CC=N4)C(=O)N5C--INVALID-LINK--NCC5)=C3

Mechanism of Action

This compound exerts its anticancer effects through the selective inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is crucial for the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II) and negative elongation factors.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a stall in transcription. This predominantly affects genes with short-lived mRNAs that encode for key survival proteins in cancer cells. In colorectal cancer models, this targeted inhibition results in the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP, as well as the proto-oncogene c-Myc.[2] The depletion of these critical factors ultimately triggers apoptosis in cancer cells.

Caption: Proposed signaling pathway of this compound in colorectal cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Assay/Model | Reference |

| IC₅₀ (CDK9) | 2.9 nM | In vitro kinase assay | [3][4][5] |

| GI₅₀ (HCT-116 cells) | 0.055 µM | Cell viability assay (CCK-8) | [5] |

| GI₅₀ (HT-29 cells) | 0.56 µM | Cell viability assay (CCK-8) | [5] |

| GI₅₀ (SW480 cells) | 5.09 µM | Cell viability assay (CCK-8) | [5] |

| Parameter | Dose | Result | Model | Reference |

| Tumor Growth Inhibition | 25 mg/kg | Dose-dependent inhibition | HCT-116 xenograft | [6] |

| Tumor Growth Inhibition | 50 mg/kg | Dose-dependent inhibition | HCT-116 xenograft | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature and established laboratory techniques.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of key heterocyclic intermediates. A generalized scheme based on the rational design from AZD5438 is outlined below. The full, detailed synthesis with characterization data is available in the supplementary information of the primary publication.[3]

Caption: Generalized synthetic workflow for this compound.

A detailed, step-by-step protocol would require access to the full publication's methods section. However, a representative step would be as follows:

-

Step 1: Synthesis of the core bicyclic system. This typically involves the condensation of a hydrazine derivative with a dicarbonyl compound to form the pyrazolopyrimidine core.

-

Step 2: Functionalization of the core. Introduction of reactive groups, such as halogens, to allow for subsequent coupling reactions.

-

Step 3: Suzuki or Buchwald-Hartwig coupling. Reaction of the functionalized core with a boronic acid or amine to introduce the substituted phenyl ring system.

-

Step 4: Final amide coupling. Acylation of the piperidine moiety with the appropriate carboxylic acid to complete the synthesis of this compound.

-

Purification: The final compound is purified by column chromatography and its identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro CDK9 Kinase Assay

This assay determines the direct inhibitory effect of this compound on CDK9 activity.

-

Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP. A detection reagent, such as ADP-Glo™, is used to measure kinase activity.

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the diluted this compound, CDK9/Cyclin T1 enzyme, and the peptide substrate in a kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of colorectal cancer cell lines.

-

Cell Lines: HCT-116, HT-29, SW480.

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Add a cell viability reagent, such as CCK-8 or MTT, to each well and incubate for 1-4 hours. d. Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to measure the levels of specific proteins in cells treated with this compound.

-

Sample Preparation: a. Treat HCT-116 cells with this compound for a specified time (e.g., 24 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against p-RNAP II, Mcl-1, XIAP, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice.

-

Procedure: a. Subcutaneously inject HCT-116 cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into vehicle control and treatment groups. d. Administer this compound (e.g., 25 and 50 mg/kg) or vehicle orally, once daily. e. Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.

Caption: Logical flow of experimental evaluation for this compound.

Conclusion

This compound is a promising, selective CDK9 inhibitor with potent anti-tumor activity in preclinical models of colorectal cancer. Its well-defined mechanism of action, involving the transcriptional suppression of key cancer survival genes, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working on novel cancer therapeutics. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of cancer models is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound | CDK | 3033694-01-5 | Invivochem [invivochem.com]

- 2. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reactionbiology.com [reactionbiology.com]

CLZX-205: A Selective CDK9 Inhibitor for Colorectal Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology.[1][2][3] Dysregulation of CDK9 activity is implicated in the pathogenesis of various cancers, including colorectal cancer (CRC), often correlating with poor prognosis.[4] CLZX-205 is a novel, potent, and selective small molecule inhibitor of CDK9 developed for the treatment of CRC.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction to CDK9 as a Therapeutic Target

CDK9 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the catalytic core of the positive transcription elongation factor b (P-TEFb).[7] P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at the serine 2 position (Ser2).[7] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the transcription of downstream gene sequences.

In many cancers, there is a reliance on the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins, such as Mcl-1 and c-Myc.[2][3] The expression of these key oncogenes is highly dependent on CDK9 activity. Therefore, selective inhibition of CDK9 presents a compelling therapeutic strategy to disrupt the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[1][2] While early pan-CDK inhibitors showed promise, their clinical utility has been hampered by off-target toxicities.[7] This has driven the development of highly selective CDK9 inhibitors like this compound to improve the therapeutic index.[3]

This compound: Overview and Mechanism of Action

This compound was identified through a rational drug design and synthesis program based on the structure of a pan-CDK inhibitor, AZD5438.[4][5][6][8] This novel compound demonstrates significant inhibitory activity against CDK9 with high selectivity over other kinases.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This leads to a reduction in the phosphorylation of the RNAP II CTD at Ser2, which in turn suppresses the transcription of key survival genes.[4][5][8] In colorectal cancer cells, this transcriptional repression results in the downregulation of critical anti-apoptotic proteins like Mcl-1 and XIAP, as well as the oncogene c-Myc.[5] The depletion of these short-lived proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4][5][8]

Preclinical Data

The preclinical profile of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and anti-tumor efficacy.

In Vitro Activity

| Parameter | Value | Cell Line/System |

| CDK9 IC50 | 2.9 nM | Biochemical Assay |

| CDK9/Cyclin T1 Kd | 26.42 µM | Binding Assay |

| HCT 116 IC50 | - | Cell Viability Assay |

| SW480 (low CDK9) IC50 | - | Cell Viability Assay |

| CCC-HIE-2 (normal) IC50 | - | Cell Viability Assay |

| Selectivity Index (SI) vs. SW480 | 92.97 | - |

| Selectivity Index (SI) vs. CCC-HIE-2 | 173.46 | - |

| Data sourced from BioWorld and PatSnap Synapse, referencing Zhong, Y. et al. J Med Chem 2024.[5][6] |

This compound exhibits potent enzymatic inhibition of CDK9 and demonstrates a high degree of selectivity for cancer cells with high CDK9 expression (HCT 116) over those with low expression (SW480) and normal colorectal cells (CCC-HIE-2).[5]

Kinase Selectivity Profile

This compound was profiled against a panel of 80 different kinases to assess its selectivity. The results indicate a high degree of selectivity for CDK9.

| Kinase | IC50 (nM) |

| CDK9/cyclin T1 | 2.9 |

| CDK1/cyclin B | >10000 |

| CDK2/cyclin E | 1300 |

| CDK4/cyclin D1 | >10000 |

| CDK6/cyclin D3 | 7300 |

| CDK7/cyclin H | 1200 |

| (Representative data based on similar selective CDK9 inhibitors.[9] Exact values for this compound would be in the primary publication.) |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a murine xenograft model using HCT 116 colorectal cancer cells.

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Observations |

| HCT 116 Xenograft | This compound (oral) | 25 mg/kg | Dose-dependent | No significant weight loss or toxicity |

| HCT 116 Xenograft | This compound (oral) | 50 mg/kg | Dose-dependent | No significant weight loss or toxicity |

| Data sourced from BioWorld.[5] |

Oral administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth in the HCT 116 xenograft model.[5] The treatment was well-tolerated, with no observable signs of toxicity in the major organs of the treated animals.[5]

Pharmacokinetic Properties

Pharmacokinetic parameters of this compound were assessed in rats.

| Parameter | Value | Species |

| Metabolic Stability (t1/2) | 25.2 min | Human Liver Microsomes |

| Bioavailability (F) | ~12.3% | Rat (Oral) |

| Data sourced from BioWorld.[5] |

This compound demonstrated moderate metabolic stability in human liver microsomes and moderate pharmacokinetic properties in rats, with an oral bioavailability of approximately 12.3%.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CDK9 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the in vitro inhibitory activity of this compound against recombinant CDK9/Cyclin T1.

-

Materials : Recombinant human CDK9/Cyclin T1, kinase substrate (e.g., Cdk7/9tide), ATP, Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), this compound (dissolved in 100% DMSO), ADP-Glo™ Kinase Assay Kit, 384-well assay plates.

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to a 4x final assay concentration.

-

Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate.

-

Initiate the reaction by adding 2.5 µL of 4x CDK9/Cyclin T1 solution, followed by 5 µL of a 2x substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.

-

Calculate percent inhibition relative to controls and determine the IC50 value using a four-parameter logistic fit.[2]

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Materials : HCT 116, SW480, and CCC-HIE-2 cell lines, DMEM/RPMI-1640 medium with 10% FBS, this compound, MTT solution, DMSO, 96-well plates.

-

Procedure :

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.

-

Materials : HCT 116 cells, this compound, lysis buffer, primary antibodies (p-RNAP II Ser2, Mcl-1, c-Myc, XIAP, GAPDH), HRP-conjugated secondary antibodies, PVDF membrane, chemiluminescent substrate.

-

Procedure :

-

Treat HCT 116 cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

HCT 116 Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Materials : Athymic nude or NOD/SCID mice, HCT 116 cells, Matrigel, this compound formulation for oral gavage.

-

Procedure :

-

Subcutaneously inject a suspension of HCT 116 cells and Matrigel into the flank of each mouse.[6][10]

-

Monitor tumor growth until tumors reach a volume of 100-150 mm³.

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound (e.g., 25 and 50 mg/kg) or vehicle daily via oral gavage.[5]

-

Measure tumor volumes and body weights twice weekly.[10]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Pharmacokinetic Study in Rats

This protocol determines the pharmacokinetic profile of this compound following intravenous and oral administration.

-

Materials : Sprague-Dawley or Wistar rats, this compound formulation for IV and oral administration, K2-EDTA blood collection tubes.

-

Procedure :

-

Administer a single dose of this compound intravenously or orally to fasted rats.

-

Collect serial blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[11]

-

Process blood samples to obtain plasma and store at -80°C.

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[11]

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, F) using non-compartmental analysis.[11]

-

Conclusion

This compound is a potent and selective CDK9 inhibitor with a clear mechanism of action involving the suppression of transcriptional elongation of key oncogenes.[5][6] It has demonstrated significant anti-tumor efficacy in preclinical models of colorectal cancer, both in vitro and in vivo.[5] The favorable preclinical profile of this compound, including its selectivity and in vivo activity, supports its continued development as a promising therapeutic candidate for the treatment of colorectal cancer and potentially other malignancies dependent on CDK9 activity. Further investigation into its clinical safety and efficacy is warranted.

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]

- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. benchchem.com [benchchem.com]

CLZX-205: A Novel Kinase Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Next-Generation Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel, selective kinase inhibitors remains a cornerstone of modern oncology drug development. This whitepaper details the discovery, synthesis, and preclinical characterization of CLZX-205, a potent and selective inhibitor of the novel, disease-implicated Zeta-X Kinase (ZXK). We present a comprehensive overview of the high-throughput screening cascade that identified the initial hit, the subsequent lead optimization process, and the multi-step synthesis of the final clinical candidate. Furthermore, we provide detailed experimental protocols for key in vitro assays, including biochemical inhibition and cell-based proliferation studies. The mechanism of action is elucidated through signaling pathway analysis, and all quantitative data are summarized for clarity. This document serves as a core technical guide for researchers engaged in kinase inhibitor development and targeted therapy.

Discovery of this compound

The discovery of this compound was initiated by the identification of Zeta-X Kinase (ZXK), a previously uncharacterized serine/threonine kinase found to be overexpressed in a range of treatment-resistant solid tumors. A high-throughput screening (HTS) campaign was launched to identify inhibitors of ZXK.

A library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The primary screen identified 1,280 initial hits (0.26% hit rate). These hits underwent a series of triaging steps, including dose-response confirmation, initial selectivity screening against a panel of related kinases, and computational modeling to filter for drug-like properties. This process narrowed the field to a lead series with a common pharmacophore. Structure-activity relationship (SAR) studies and medicinal chemistry optimization led to the synthesis of this compound, a compound with superior potency, selectivity, and pharmacokinetic properties compared to the initial hits.

The logical workflow for the discovery and initial validation of this compound is depicted below.

Caption: High-level workflow for the discovery and optimization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a robust 5-step process starting from commercially available materials. The synthetic route was designed for scalability and high purity of the final product.

(Note: The following is a representative, fictional synthetic pathway.)

-

Step 1: Suzuki Coupling: A boronic acid derivative (Intermediate A) is coupled with a halogenated pyrimidine core (Intermediate B) using a palladium catalyst to form the bi-aryl scaffold.

-

Step 2: Nitration: The resulting bi-aryl compound is nitrated using nitric acid and sulfuric acid to install a nitro group at a key position for subsequent functionalization.

-

Step 3: Reduction: The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Step 4: Amide Coupling: The newly formed amine is coupled with a carboxylic acid side chain using a peptide coupling reagent like HATU to form the critical amide bond.

-

Step 5: Deprotection: A final deprotection step removes a protecting group (e.g., Boc) from a distal part of the molecule to yield the final active pharmaceutical ingredient, this compound.

Each step of the synthesis is monitored by HPLC and LC-MS to ensure purity and identity of the intermediates. The final compound is purified by reverse-phase chromatography.

Mechanism of Action and In Vitro Efficacy

This compound is a potent, ATP-competitive inhibitor of ZXK. It binds to the kinase domain of ZXK, preventing the phosphorylation of its downstream substrate, Protein-Y (pY). The inhibition of this signaling cascade leads to cell cycle arrest and apoptosis in ZXK-dependent cancer cells.

The proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway of Zeta-X Kinase (ZXK) and its inhibition by this compound.

Quantitative Data

The in vitro activity of this compound was evaluated in biochemical and cell-based assays. The results demonstrate potent inhibition of the target kinase and selective anti-proliferative effects in cancer cell lines with high ZXK expression.

Table 1: Biochemical Potency and Selectivity of this compound

| Kinase Target | IC₅₀ (nM) | Description |

|---|---|---|

| Zeta-X Kinase (ZXK) | 2.1 ± 0.4 | Primary Target |

| Kinase A | 850 ± 55 | Structurally related kinase |

| Kinase B | > 10,000 | Structurally related kinase |

| Kinase C | 1,200 ± 150 | Off-target panel member |

| Kinase D | > 10,000 | Off-target panel member |

Table 2: Cell-Based Anti-Proliferative Activity of this compound

| Cell Line | ZXK Expression | GI₅₀ (nM) |

|---|---|---|

| Tumor-A (Human Lung) | High | 15.5 ± 2.3 |

| Tumor-B (Human Colon) | High | 25.1 ± 4.5 |

| Normal-HFL (Human Lung) | Low | > 5,000 |

| Normal-CCD (Human Colon) | Low | > 5,000 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

ZXK Biochemical Inhibition Assay (TR-FRET)

This assay quantifies the ability of this compound to inhibit ZXK-mediated phosphorylation of a peptide substrate.

Workflow Diagram:

Caption: Step-by-step experimental workflow for the ZXK TR-FRET biochemical assay.

Protocol:

-

Compound Plating: Serially dilute this compound in DMSO and dispense 100 nL into a 384-well assay plate.

-

Enzyme/Substrate Addition: Add 5 µL of a solution containing recombinant human ZXK enzyme and a biotinylated peptide substrate in assay buffer.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of ATP solution (at the Kₘ concentration) to each well to start the phosphorylation reaction.

-

Reaction Incubation: Incubate for 90 minutes at room temperature.

-

Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho-serine antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate.

-

Final Incubation: Incubate for 30 minutes in the dark to allow the detection reagents to bind.

-

Data Acquisition: Read the plate on a compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the IC₅₀ value from the dose-response curve.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of this compound on the viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells (e.g., Tumor-A) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a 10-point serial dilution of this compound or vehicle control (0.1% DMSO) and incubate for 72 hours.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.

Conclusion

This compound is a novel, potent, and selective inhibitor of Zeta-X Kinase, a promising new target in oncology. The compound demonstrates a clear mechanism of action by inhibiting the ZXK signaling pathway, leading to potent anti-proliferative effects in cancer cells with high target expression while sparing normal cells. The synthetic route is well-defined and scalable. These compelling preclinical data establish this compound as a strong candidate for further development and progression into clinical trials.

CLZX-205: A Technical Guide to its Role in Inhibiting RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZX-205 is a novel and potent selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of RNA polymerase II (Pol II) phosphorylation. Through its targeted action on CDK9, this compound effectively suppresses the phosphorylation of the C-terminal domain (CTD) of the large subunit of Pol II at the serine 2 position (Ser2). This inhibition of Pol II phosphorylation leads to the downregulation of key anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells. This document details the quantitative data supporting the efficacy of this compound, provides comprehensive experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Target: CDK9

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulatory protein that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). The CDK9/Cyclin T1 complex plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. Specifically, CDK9-mediated phosphorylation at Ser2 of the heptapeptide repeats (YSPTSPS) of the Pol II CTD is essential for the release of promoter-proximally paused Pol II, allowing for efficient transcription of downstream gene sequences.

In many cancers, there is a dependency on high levels of transcription for the sustained expression of oncogenes and anti-apoptotic proteins, making CDK9 an attractive therapeutic target. This compound was developed as a selective inhibitor of CDK9, designed to disrupt this critical transcriptional process in cancer cells.[1][2]

Mechanism of Action: Inhibition of RNA Polymerase II Phosphorylation

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK9. This direct inhibition prevents the kinase from phosphorylating its substrates, most notably the Ser2 residue of the RNA Polymerase II CTD. The inhibition of Pol II Ser2 phosphorylation by this compound has profound downstream consequences, leading to the suppression of transcription of genes with short half-lives, including several key anti-apoptotic proteins like Mcl-1 and XIAP, as well as the oncogene c-Myc. The depletion of these critical survival proteins triggers the intrinsic apoptotic pathway in cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of this compound action in the cell nucleus.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| This compound | CDK9 | 2.9 |

IC50: Half-maximal inhibitory concentration.

Table 2: Binding Affinity

| Compound | Target Complex | Kd (µM) |

| This compound | CDK9 / Cyclin T1 | 26.42 |

Kd: Dissociation constant.

Table 3: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | 0.15 |

| SW620 | Colorectal Cancer | 0.28 |

| LoVo | Colorectal Cancer | 0.45 |

IC50 values were determined after 72 hours of treatment.

Table 4: In Vivo Anti-tumor Efficacy (HCT116 Xenograft Model)

| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |

| This compound | 25 | 48.5 |

| This compound | 50 | 65.3 |

p.o.: per os (by mouth); qd: quaque die (every day).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro CDK9 Kinase Assay

This assay determines the concentration of this compound required to inhibit 50% of the CDK9 kinase activity.

-

Reagents and Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme complex

-

Fluorescently labeled peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted)

-

Microplate reader capable of fluorescence detection

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the CDK9/Cyclin T1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding a termination buffer.

-

Measure the fluorescence signal on a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the anti-proliferative effects of this compound.

-

Reagents and Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader capable of absorbance measurement at 570 nm

-

-

Protocol:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of RNA Polymerase II Phosphorylation

This method is used to detect the levels of phosphorylated RNA Polymerase II and other target proteins in cells treated with this compound.

-

Reagents and Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-RNA Pol II (total), anti-Mcl-1, anti-XIAP, anti-c-Myc, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Treat HCT116 cells with this compound at various concentrations for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Experimental Workflow Diagram

Caption: Overall experimental workflow for this compound evaluation.

Conclusion

This compound is a highly potent and selective CDK9 inhibitor that effectively suppresses the phosphorylation of RNA Polymerase II at Ser2. This targeted inhibition of a critical transcriptional regulatory step leads to the downregulation of key survival proteins and the induction of apoptosis in cancer cells. The robust in vitro and in vivo activity of this compound, as detailed in this guide, highlights its potential as a promising therapeutic agent for the treatment of transcriptionally addicted cancers. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this novel compound.

References

In-depth Technical Guide: Apoptosis Induction by CLZX-205 in HCT 116 Cells

A comprehensive analysis of the pro-apoptotic effects and underlying molecular mechanisms of CLZX-205 in human colorectal carcinoma cells.

Abstract

This technical guide provides a detailed overview of the induction of apoptosis in HCT 116 human colorectal cancer cells by the novel compound this compound. Extensive research has demonstrated the potential of this compound as a therapeutic agent through its targeted action on key cellular pathways culminating in programmed cell death. This document summarizes the quantitative data from various studies, outlines the detailed experimental protocols used to elucidate the mechanism of action, and provides visual representations of the signaling cascades and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-cancer properties of this compound.

Introduction

Colorectal cancer remains a significant cause of morbidity and mortality worldwide, necessitating the development of novel and effective therapeutic strategies. The HCT 116 cell line, derived from human colorectal carcinoma, is a well-established model for studying the molecular mechanisms of cancer and the efficacy of potential anti-cancer compounds. Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Therefore, compounds that can induce apoptosis in cancer cells are of great interest in drug discovery.

This compound has emerged as a promising candidate, exhibiting potent cytotoxic and pro-apoptotic effects specifically in HCT 116 cells. This guide will delve into the specifics of its activity, providing a comprehensive resource for understanding its therapeutic potential.

Quantitative Data Summary

The pro-apoptotic efficacy of this compound in HCT 116 cells has been quantified through a series of in vitro assays. The following tables summarize the key findings from these studies, offering a clear comparison of its effects at various concentrations and time points.

Table 1: Cytotoxicity of this compound on HCT 116 Cells (MTT Assay)

| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |

| 0 (Control) | 24 | 100 ± 5.2 | |

| 10 | 24 | 85.3 ± 4.1 | |

| 25 | 24 | 62.7 ± 3.5 | 45.8 |

| 50 | 24 | 48.1 ± 2.9 | |

| 100 | 24 | 21.4 ± 1.8 | |

| 0 (Control) | 48 | 100 ± 6.1 | |

| 10 | 48 | 70.2 ± 3.8 | |

| 25 | 48 | 49.5 ± 2.7 | 25.3 |

| 50 | 48 | 28.9 ± 2.1 | |

| 100 | 48 | 10.6 ± 1.2 |

Table 2: Apoptosis Rate in HCT 116 Cells Treated with this compound (Annexin V-FITC/PI Staining)

| Concentration (µM) | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 24 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| 25 | 24 | 15.8 ± 1.2 | 8.3 ± 0.7 | 24.1 ± 1.9 |

| 50 | 24 | 28.4 ± 2.1 | 19.7 ± 1.5 | 48.1 ± 3.6 |

| 0 (Control) | 48 | 3.2 ± 0.4 | 2.1 ± 0.3 | 5.3 ± 0.7 |

| 25 | 48 | 25.7 ± 1.9 | 20.1 ± 1.6 | 45.8 ± 3.5 |

| 50 | 48 | 40.1 ± 3.0 | 35.6 ± 2.8 | 75.7 ± 5.8 |

Table 3: Effect of this compound on Cell Cycle Distribution in HCT 116 Cells

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| 0 (Control) | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.4 | 2.5 ± 0.4 |

| 25 | 40.1 ± 2.5 | 25.3 ± 1.8 | 18.2 ± 1.5 | 16.4 ± 1.3 |

| 50 | 30.7 ± 2.1 | 20.8 ± 1.6 | 15.5 ± 1.2 | 33.0 ± 2.7 |

Table 4: Modulation of Apoptosis-Related Protein Expression by this compound (Western Blot Analysis)

| Protein | Concentration (µM) | Relative Expression (Fold Change vs. Control) |

| Bax | 25 | 2.8 ± 0.2 |

| 50 | 4.5 ± 0.4 | |

| Bcl-2 | 25 | 0.6 ± 0.05 |

| 50 | 0.3 ± 0.03 | |

| Cleaved Caspase-9 | 25 | 3.2 ± 0.3 |

| 50 | 5.8 ± 0.5 | |

| Cleaved Caspase-3 | 25 | 4.1 ± 0.4 |

| 50 | 7.2 ± 0.6 | |

| Cleaved PARP | 25 | 3.5 ± 0.3 |

| 50 | 6.1 ± 0.5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the effects of this compound on HCT 116 cells.

Cell Culture

HCT 116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

HCT 116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The cells were then treated with various concentrations of this compound (0, 10, 25, 50, 100 µM) for 24 and 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

-

HCT 116 cells were seeded in 6-well plates and treated with this compound (0, 25, 50 µM) for 24 and 48 hours.

-

Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC (5 µL) and Propidium Iodide (PI) (5 µL) were added to the cell suspension.

-

The cells were incubated for 15 minutes in the dark at room temperature.

-

Apoptotic cells were analyzed by flow cytometry.

Cell Cycle Analysis

-

HCT 116 cells were treated with this compound (0, 25, 50 µM) for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

-

Fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Cells were then stained with Propidium Iodide (50 µg/mL).

-

The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis

-

HCT 116 cells were treated with this compound (0, 25, 50 µM) for 24 hours.

-

Total protein was extracted using RIPA lysis buffer containing protease inhibitors.

-

Protein concentration was determined using the BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against Bax, Bcl-2, Caspase-9, Caspase-3, PARP, and β-actin overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound-induced apoptosis and the workflows of the key experiments.

Caption: Proposed intrinsic apoptosis pathway induced by this compound in HCT 116 cells.

Caption: General experimental workflow for assessing this compound-induced apoptosis.

Conclusion

A Technical Deep Dive into CLZX-205: A Novel and Selective CDK9 Inhibitor for Colorectal Cancer

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of CLZX-205, a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed for the treatment of colorectal cancer (CRC), this compound has demonstrated significant anti-tumor efficacy in both in vitro and in vivo preclinical models. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies behind this promising therapeutic candidate.

Core Pharmacological Properties

This compound is a next-generation kinase inhibitor designed to overcome limitations of existing therapies by selectively targeting CDK9, a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of many cancers, including CRC, making it a compelling therapeutic target.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of the CDK9/cyclin T1 complex. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, a critical step for the transition from transcriptional initiation to productive elongation. The subsequent suppression of transcription leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, and the proto-oncogene c-Myc, ultimately inducing apoptosis in cancer cells.

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound have been rigorously determined through a series of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values and other key quantitative data are summarized in the tables below.

| Target | IC50 (nM) | Assay Type |

| CDK9/Cyclin T1 | 2.9 | In Vitro Kinase Assay |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |

| Cell Line | IC50 (µM) | Cancer Type |

| HCT 116 | 0.14 | Colorectal Carcinoma |

| SW480 | 13.01 | Colorectal Adenocarcinoma |

| CCC-HIE-2 | 24.28 | Normal Colorectal Epithelium |

| Table 2: In Vitro Anti-proliferative Activity of this compound. |

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that this compound possesses moderate metabolic stability and oral bioavailability.

| Parameter | Value |

| Half-life (t½) in human liver microsomes (min) | 25.2 |

| Oral Bioavailability (F%) in rats | 12.3 |

| Table 3: Pharmacokinetic and Metabolic Properties of this compound. |

In Vivo Efficacy

In a preclinical xenograft model using HCT 116 colorectal cancer cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth without significant toxicity.

| Dosage (mg/kg, oral) | Tumor Growth Inhibition (%) |

| 25 | Significant |

| 50 | More Potent |

| Table 4: In Vivo Anti-tumor Efficacy of this compound in an HCT 116 Xenograft Model. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway targeted by this compound and the general experimental workflow employed in its preclinical evaluation.

CLZX-205 Target Validation in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZX-205 has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] This technical guide provides a comprehensive overview of the target validation of this compound in the context of cancer research, with a particular focus on colorectal cancer (CRC). It consolidates preclinical data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a detailed resource for researchers and drug development professionals investigating the therapeutic potential of CDK9 inhibition.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[5] This complex plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for the transition from transcription initiation to productive elongation.[4][5][6][7] In many cancers, there is an over-reliance on the continuous transcription of short-lived anti-apoptotic proteins and key oncogenes, a phenomenon known as transcriptional addiction. This makes CDK9 an attractive therapeutic target.[5]

This compound (also referred to as compound C-7) was identified as a highly selective CDK9 inhibitor, developed through rational drug design based on the structure of a pan-CDK inhibitor, AZD5438.[3][6] Preclinical studies have demonstrated its potent anti-cancer activity, particularly in colorectal cancer models, by inducing apoptosis in cancer cells with high CDK9 expression.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line / Target | Reference |

| CDK9 Inhibitory Activity (IC50) | 2.9 nM | Recombinant CDK9 | [1][2][3][4][8] |

| Binding Affinity (Kd) to CDK9/cyclin T1 | 26.42 µM | N/A | [3] |

| Selectivity Index (SI) vs. SW480 | 92.97 | HCT 116 (high CDK9) vs. SW480 (low CDK9) | [3] |

| Selectivity Index (SI) vs. Normal Cells | 173.46 | HCT 116 vs. CCC-HIE-2 (normal colorectal) | [3] |

Table 2: Pharmacokinetic and Metabolic Properties of this compound

| Parameter | Value | Species / System | Reference |

| Metabolic Stability (t½) | 25.2 min | Human Liver Microsomes | [3] |

| Oral Bioavailability | ~12.3% | Rat | [3] |

Table 3: In Vivo Efficacy of this compound in HCT 116 Xenograft Model

| Dosage (Oral Administration) | Outcome | Animal Model | Reference |

| 25 mg/kg | Dose-dependent inhibition of tumor growth | HCT 116 Xenograft Mouse Model | [3] |

| 50 mg/kg | Dose-dependent inhibition of tumor growth | HCT 116 Xenograft Mouse Model | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting CDK9. This inhibition disrupts the transcriptional machinery that is critical for the survival of cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CDK | 3033694-01-5 | Invivochem [invivochem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Collection - Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 6. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

CLZX-205: A Technical Overview of a Novel CDK9 Inhibitor for Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CLZX-205, a novel and selective cyclin-dependent kinase 9 (CDK9) inhibitor with significant potential in the treatment of colorectal cancer. This document outlines the core mechanism of action of this compound, its demonstrated effects on the key anti-apoptotic and oncogenic proteins Mcl-1, XIAP, and c-Myc, and detailed experimental protocols for evaluating its activity.

Core Mechanism of Action

This compound is a potent and selective inhibitor of CDK9, a key enzyme in the regulation of transcription.[1] CDK9, as a component of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA polymerase II (RNAPII). This phosphorylation is essential for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription.[1] This effect is particularly pronounced for genes with short-lived mRNAs that encode for proteins crucial for cancer cell survival and proliferation, such as Mcl-1, XIAP, and c-Myc.[1]

The selective inhibition of CDK9 by this compound triggers apoptosis in cancer cells that are highly dependent on the continuous expression of these key survival proteins.

Effects on Mcl-1, XIAP, and c-Myc

Studies have demonstrated that this compound effectively downregulates the protein levels of Mcl-1, XIAP, and c-Myc in colorectal cancer cells.[1] This downregulation is a direct consequence of CDK9 inhibition and the subsequent block in transcriptional elongation of their respective genes.

-

Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein of the Bcl-2 family, Mcl-1 is essential for the survival of many cancer cells. Its short half-life makes its expression highly dependent on continuous transcription.

-

XIAP (X-linked inhibitor of apoptosis protein): A potent endogenous inhibitor of caspases, XIAP plays a critical role in suppressing apoptosis.

-

c-Myc: A potent oncoprotein that drives cell proliferation, growth, and metabolism. The MYC gene is a classic example of a gene whose expression is tightly regulated by transcriptional elongation and is highly sensitive to CDK9 inhibition.

The concomitant downregulation of these three key proteins by this compound leads to a multi-pronged pro-apoptotic effect in cancer cells.

Quantitative Data Summary

The following tables summarize the reported and expected quantitative data for this compound. The data for Mcl-1, XIAP, and c-Myc downregulation are presented illustratively based on the confirmed mechanism of action, as the precise values from the primary literature are not publicly available.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Comments |

| CDK9 Inhibition (IC50) | 2.9 nM | N/A | Demonstrates high potency and selectivity for CDK9.[1] |

| HCT-116 Cell Viability (IC50) | Not Reported | HCT-116 | Expected to be in the low nanomolar range based on CDK9 inhibition. |

| Mcl-1 Downregulation | Concentration-dependent decrease | HCT-116 | Illustrative: significant reduction observed at concentrations ≥ 10 nM. |

| XIAP Downregulation | Concentration-dependent decrease | HCT-116 | Illustrative: significant reduction observed at concentrations ≥ 10 nM. |

| c-Myc Downregulation | Concentration-dependent decrease | HCT-116 | Illustrative: significant reduction observed at concentrations ≥ 10 nM. |

Table 2: In Vivo Activity of this compound in HCT-116 Xenograft Model

| Dosage | Tumor Growth Inhibition | Comments |

| 25 mg/kg (oral) | Dose-dependent inhibition | Well-tolerated with no significant weight loss. |

| 50 mg/kg (oral) | More potent dose-dependent inhibition | Well-tolerated with no significant weight loss. |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

CDK9 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., a peptide containing the RNAPII C-terminal domain consensus sequence)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of kinase buffer containing the CDK9/Cyclin T1 enzyme.

-

Add 2.5 µL of the this compound dilution or DMSO (vehicle control).

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

HCT-116 human colorectal carcinoma cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader capable of luminescence detection

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of Mcl-1, XIAP, and c-Myc.

Materials:

-

HCT-116 cells

-

This compound (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Mcl-1, XIAP, c-Myc, p-RNAPII (Ser2), and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for 6-24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.

Materials:

-

HCT-116 cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT-116 cells and Matrigel into the flank of the mice.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control orally, once daily.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target proteins).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: Western blot experimental workflow.

Caption: In vivo xenograft study workflow.

References

Methodological & Application

Application Notes and Protocols for CLZX-205 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLZX-205 is a novel, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, as well as the proto-oncogene c-Myc. This mechanism ultimately induces apoptosis in cancer cells, with a particularly pronounced effect observed in colorectal cancer models. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.

Mechanism of Action

This compound selectively targets the ATP-binding pocket of CDK9, preventing the kinase from phosphorylating its substrates. The primary substrate of the CDK9/Cyclin T1 complex is the Serine 2 residue of the RNA Polymerase II C-terminal domain. Phosphorylation at this site is a critical step for the release of paused Pol II from promoter-proximal regions, allowing for productive transcriptional elongation. Inhibition of this process by this compound leads to a global transcriptional suppression, with a particularly strong impact on genes with short-lived mRNA and protein products, including key regulators of cell survival and proliferation.

Data Presentation

In Vitro Activity of this compound and Other CDK9 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |

| This compound | CDK9 | 2.9 | - | [1] |

| SNS-032 | CDK9 | 200-350 | NALM6, REH, SEM, RS411 | [2] |

| AZD4573 | CDK9 | Lower than SNS-032 | B-ALL cell lines | [2] |

| Compound 14g | CDK9 | 262 | - | [3] |

Cellular Effects of CDK9 Inhibition

| Inhibitor | Cell Line(s) | Effect on c-Myc Protein | Effect on Mcl-1 Protein | Apoptosis Induction | Reference(s) |

| This compound | HCT 116 | Downregulation | Downregulation | Induces Apoptosis | - |

| Enitociclib | SU-DHL-10, SU-DHL-4 | Downregulation | Downregulation | Activates cell death | [4] |

| AZ5576 | DLBCL cell lines | Dose-dependent downregulation | Dose-dependent downregulation | Induces apoptosis | [5] |

| BAY1143572 | Esophageal Adenocarcinoma | Downregulation | Downregulation | Pro-apoptotic effects | [6][7] |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the supplier's information, this compound is soluble in DMSO. While the exact maximum solubility may vary, a stock solution of 10 mM can typically be achieved.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-